molecular formula C12H12O B169330 2-Methoxy-1-methylnaphthalene CAS No. 1130-80-9

2-Methoxy-1-methylnaphthalene

Cat. No.: B169330
CAS No.: 1130-80-9
M. Wt: 172.22 g/mol
InChI Key: CCGZULAQLJDPTD-UHFFFAOYSA-N
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Description

2-Methoxy-1-methylnaphthalene, also known as β-Methoxynaphthalene, β-Naphthol methyl ether, β-Naphthyl methyl ether, Methyl β-naphthyl ether, Methyl 2-naphthyl ether, Nerolin, Yara yara, Yura yara, 2-Naphthol methyl ether, 2-Naphthyl methyl ether, and Nerolin (old), is a compound with the molecular formula C11H10O . It has a molecular weight of 158.1965 .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is a methoxy group (OCH3), which is a common functional group in organic chemistry .

Scientific Research Applications

Synthesis and Chemical Properties

Catalysis and Industrial Applications

2-Methoxy-1-methylnaphthalene is an important intermediate in the production of various compounds. For example, G. Yadav and Jeetendra Y. Salunke (2013) discussed its use in the production of naproxen, a widely used non-steroidal anti-inflammatory drug. Their study focused on the catalytic methylation of 2-naphthol using dimethyl carbonate, highlighting the catalyst's activity and selectivity (Yadav & Salunke, 2013).

Methylation Studies

The methylation of 2-methylnaphthalene has been extensively studied. Karan Bobuatong, M. Probst, and J. Limtrakul (2010) investigated the methylation of 2-methylnaphthalene with methanol over H-BEA Zeolite using quantum chemical methods. Their study provides insights into the reaction mechanisms and the stability of intermediates in these processes (Bobuatong, Probst, & Limtrakul, 2010).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, this compound has been studied for its role in various reactions and as a potential analytical reagent. For instance, H. Holzapfel, P. Nenning, and R. Schlegel (1965) described the use of α-Methoxy-2-naphthyl-acetic acid, prepared from 2-methylnaphthalene, for the determination of alkali metals, showcasing its specificity and accuracy (Holzapfel, Nenning, & Schlegel, 1965).

Microbial Transformation

The microbial transformation of methylnaphthalenes, including this compound, has been a subject of interest. C. Cerniglia, K. J. Lambert, D. Miller, and J. Freeman (1984) explored how Cunninghamella elegans metabolized 1- and 2-methylnaphthalene, leading to various products such as hydroxymethylnaphthalene and naphthoic acids. This study sheds light on the metabolic pathways and enzymatic activities involved in the biodegradation of methylnaphthalenes (Cerniglia, Lambert, Miller, & Freeman, 1984).

Properties

IUPAC Name

2-methoxy-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGZULAQLJDPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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